molecular formula C18H28BNO4 B1442741 tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate CAS No. 905300-76-7

tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate

Cat. No.: B1442741
CAS No.: 905300-76-7
M. Wt: 333.2 g/mol
InChI Key: SUTPCHZGPJIFEN-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a boronic ester group and a benzylcarbamate moiety, making it a valuable intermediate in organic synthesis and various scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatization: The compound can be synthesized by reacting 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine.

  • Cross-Coupling Reactions: Another method involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the boronic acid derivative is coupled with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods:

  • Batch Process: The compound is typically produced in a batch process, where the reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions.

  • Purification: After the reaction, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the boronic ester group to boronic acid.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including alcohols and ketones.

  • Reduction Products: Boronic acids and their derivatives.

  • Substitution Products: Amides, esters, and other substituted benzylcarbamate derivatives.

Biochemical Analysis

Biochemical Properties

tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate plays a crucial role in biochemical reactions, particularly in the context of organic synthesis. It interacts with enzymes, proteins, and other biomolecules to facilitate the formation of carbon-carbon bonds. The compound’s boron atom forms a complex with palladium catalysts, which then interacts with organic halides to create new carbon-carbon bonds. This interaction is essential for the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in organic synthesis. While direct studies on cellular effects are limited, it is known that the compound can influence cell function by participating in the synthesis of molecules that affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the synthesized molecules may act as inhibitors or activators of specific enzymes, thereby modulating cellular activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of boron-palladium complexes. These complexes facilitate the Suzuki-Miyaura coupling reaction by enabling the transfer of organic groups between molecules. The boron atom in the compound binds to the palladium catalyst, which then interacts with organic halides to form new carbon-carbon bonds. This mechanism is fundamental to the compound’s role in organic synthesis and its ability to create complex molecular structures .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The compound is generally stable under standard storage conditions but may degrade over time when exposed to moisture or extreme temperatures. Long-term studies have shown that the compound maintains its reactivity for extended periods, making it suitable for prolonged use in organic synthesis .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models are limited. It is known that the compound can exhibit toxic effects at high doses, particularly due to its boron content. Lower doses are generally well-tolerated, but the threshold for toxicity varies depending on the specific animal model and experimental conditions .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role in organic synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. These interactions can affect metabolic flux and the levels of specific metabolites, particularly in the context of synthesizing biologically active molecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its effectiveness in biochemical reactions. The compound’s distribution is also affected by its solubility and stability in biological environments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The compound’s activity and function are closely linked to its localization, which determines its interactions with other biomolecules .

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis as a building block for the construction of complex molecules. It is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is employed in the synthesis of biaryls and other aromatic compounds.

Biology: In biological research, the compound is used as a reagent for the labeling and detection of biomolecules. Its boronic acid moiety allows for selective binding to sugars and other biomolecules, making it a valuable tool in glycomics and proteomics.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to form stable complexes with biomolecules makes it useful in drug design and delivery systems.

Industry: In the chemical industry, the compound is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and materials.

Comparison with Similar Compounds

  • Boronic Acids: Other boronic acids and their derivatives, such as phenylboronic acid and pinacolboronic acid.

  • Carbamates: Other benzylcarbamate derivatives, such as tert-butyl benzylcarbamate.

Uniqueness:

  • Selectivity: Tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate exhibits high selectivity in binding to diols and other functional groups, making it more effective in certain applications compared to other boronic acids and carbamates.

  • Versatility: Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO4/c1-16(2,3)22-15(21)20-12-13-10-8-9-11-14(13)19-23-17(4,5)18(6,7)24-19/h8-11H,12H2,1-7H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTPCHZGPJIFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718422
Record name tert-Butyl {[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905300-76-7
Record name tert-Butyl {[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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